molecular formula C12H12ClNO3 B1585862 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 96449-92-2

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1585862
CAS No.: 96449-92-2
M. Wt: 253.68 g/mol
InChI Key: TUZRKETZXNMRCF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride and pyrrolidine-3-carboxylic acid.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-chlorobenzyl group, leading to the formation of 4-chlorobenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 1-(4-Chlorobenzyl)-5-hydroxypyrrolidine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a different position of the carbonyl group.

    1-(4-Chlorobenzyl)-5-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a carbonyl group.

Uniqueness:

  • The presence of both the 4-chlorobenzyl group and the 5-oxopyrrolidine ring in 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid provides unique chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZRKETZXNMRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372299
Record name 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-92-2
Record name 1-[(4-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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